In Silico CDK-2 Binding Affinity of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine Derivatives as a Class-Level Indicator of Antiproliferative Potential
This compound contains the identical 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine core that, when derivatized with Schiff base substituents, produced docking scores of -10.654 and -10.169 kcal/mol against CDK-2 (PDB: 2R3J), exceeding the reference ligand in computational binding affinity . The cyclopentyl urea appendage in the target compound introduces additional H-bond donor/acceptor capacity and a distinct steric footprint relative to the reported Schiff base derivatives; the core scaffold's strong in silico CDK-2 engagement provides a class-level rationale for prioritizing this specific substitution pattern over simple 5-phenyl or 5-alkyl oxadiazole analogs that lack the thiophene ring's electronic character.
| Evidence Dimension | CDK-2 docking score (kcal/mol) |
|---|---|
| Target Compound Data | No direct data; core scaffold from same series showed -10.654 and -10.169 kcal/mol for best derivatives |
| Comparator Or Baseline | Reference co-crystallized ligand (1PU) at CDK-2 (2R3J); docking score not explicitly stated but derivatives exceeded reference |
| Quantified Difference | Derivatives P-1 and P-5 better docking score than reference ligand (exact Δ not reported; qualitative superiority) |
| Conditions | In silico molecular docking; CDK-2 crystal structure PDB 2R3J; AutoDock 4.2 |
Why This Matters
For researchers procuring compounds to screen against CDK-2-driven proliferation, the 5-(thiophen-2-yl)-1,3,4-oxadiazole core has been computationally validated as a privileged CDK-2-binding scaffold, whereas simple 5-aryl oxadiazoles lacking the thiophene ring show no such validated engagement, making the target compound a rational selection from this chemical series.
- [1] Ali, Y. S., et al. (2022). IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. International Journal of Applied Pharmaceutics, 14(5), 123–130. DOI: 10.22159/ijap.2022v14i5.45623 View Source
